molecular formula C7H14ClNO B11917716 6-Oxaspiro[3.4]octan-1-amine hydrochloride

6-Oxaspiro[3.4]octan-1-amine hydrochloride

Cat. No.: B11917716
M. Wt: 163.64 g/mol
InChI Key: YFAHRMRIDWYRSM-UHFFFAOYSA-N
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Description

6-Oxaspiro[34]octan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.4]octan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Oxaspiro[3.4]octan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure provides unique steric properties that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxaspiro[2.5]octan-1-amine hydrochloride
  • 2-{6-Oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochloride

Uniqueness

6-Oxaspiro[3.4]octan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group. This structural arrangement provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-oxaspiro[3.4]octan-3-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-6-1-2-7(6)3-4-9-5-7;/h6H,1-5,8H2;1H

InChI Key

YFAHRMRIDWYRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)CCOC2.Cl

Origin of Product

United States

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